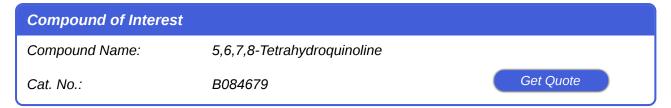


Crystal Structure of 5,6,7,8-Tetrahydroquinoline Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **5,6,7,8-tetrahydroquinoline** scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable building block for the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the crystal structures of various **5,6,7,8-tetrahydroquinoline** derivatives, offering a valuable resource for researchers engaged in drug discovery, chemical synthesis, and materials development.

Crystallographic Data of Selected 5,6,7,8-Tetrahydroquinoline Derivatives

The three-dimensional arrangement of atoms within a molecule is fundamental to its physical, chemical, and biological properties. X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation and packing of molecules in the solid state. Below are crystallographic data for several key **5,6,7,8-tetrahydroquinoline** derivatives.



Co mp oun d Na me	For mul a	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	V (ų)	z	Ref.
5,6, 7,8- Tetr ahy droq uino line	C9H 11N	Orth orho mbi c	Pnm a	6.93 9(2)	8.08 9(3)	13.4 71(4)	90	90	90	756. 1(4)	4	[1]
5,6, 7,8- Tetr ahy droq uino lin- 8- one	C9H 9NO	Orth orho mbi c	Pnm a	6.93 93(2)	8.08 85(3)	13.4 710(4)	90	90	90	756. 11(4)	4	[2] [3]
2- Ami no- 4- phe nyl- 5,6, 7,8- tetra hydr oqui noli ne- 3-	C16 H15 N3	Mon oclin ic	P21/ C	10.1 34(1)	11.1 99(1)	12.4 48(2)	90	104. 98(1)	90	136 2.5(3)	4	



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Conformational Analysis

The partially saturated cyclohexene ring in the **5,6,7,8-tetrahydroquinoline** system can adopt various conformations, which can significantly influence the molecule's interaction with biological targets.

In the case of 5,6,7,8-tetrahydroquinolin-8-one, the pyridine ring is essentially planar, while the cyclohexene ring adopts a sofa conformation.[2][3] This conformation is a common feature in this class of compounds and plays a crucial role in their molecular recognition properties.

Experimental Protocols General Synthesis of 5,6,7,8-Tetrahydroquinoline Derivatives

A variety of synthetic routes have been developed for the preparation of **5,6,7,8-tetrahydroquinoline** derivatives. One common approach is the multi-component reaction involving a ketone, an aldehyde, and a nitrile in the presence of a catalyst.

Example: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

A mixture of cyclohexanone, benzaldehyde, and malononitrile is reacted in the presence of a basic catalyst such as piperidine or ammonium acetate in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours. After cooling, the product crystallizes and can be collected by filtration and purified by recrystallization.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Example: Crystallization of 5,6,7,8-Tetrahydroquinolin-8-one



Crystals of 5,6,7,8-tetrahydroquinolin-8-one were grown by the slow evaporation of a solution in a 1:1 mixture of ethyl acetate and hexane.[2][3]

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation). The collected data is then processed, and the structure is solved and refined using specialized software packages.

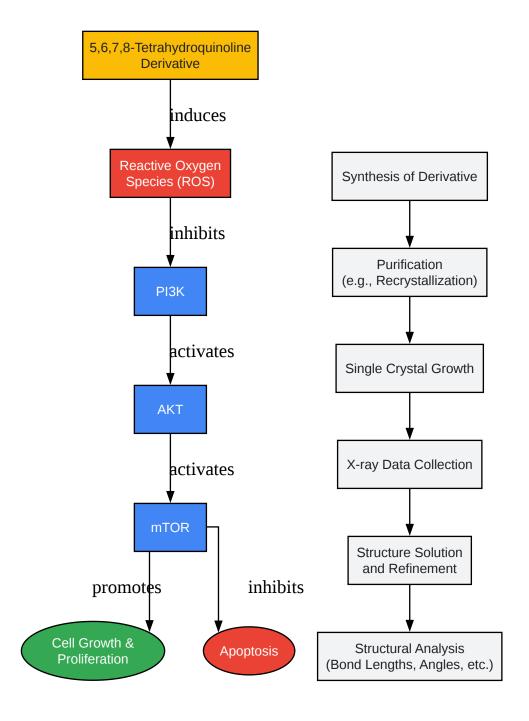
Signaling Pathways and Biological Activity

Certain **5,6,7,8-tetrahydroquinoline** derivatives have shown promising biological activities, particularly as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Several studies have indicated that the anticancer effects of some **5,6,7,8-tetrahydroquinoline** derivatives are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by **5,6,7,8-tetrahydroquinoline** derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.





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